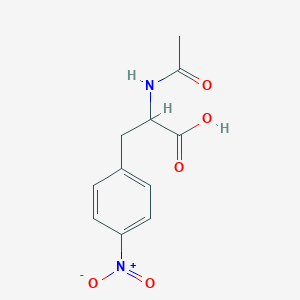

N-acetyl-4-nitrophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPVYCYKWGPONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408280 | |

| Record name | N-acetyl-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17363-92-7 | |

| Record name | N-acetyl-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of N-acetyl-4-nitrophenylalanine

An In-depth Technical Guide to the Synthesis and Characterization of N-acetyl-4-nitrophenylalanine

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. As a key derivative of an unnatural amino acid, this compound serves as a valuable building block in peptide synthesis, drug discovery, and as a molecular probe. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure reproducibility and high-purity outcomes.

The Strategic Importance of this compound

This compound is more than a mere chemical entity; it is a strategic tool in molecular design. The introduction of a nitro group onto the phenyl ring of phenylalanine dramatically alters its electronic properties, making it a useful probe for studying local protein environments.[1] The N-acetyl group, in turn, protects the amine functionality, a critical step for its use as a building block in further synthetic applications, such as peptide synthesis. This guide offers a self-validating system for its preparation and quality control, ensuring a reliable supply of this crucial reagent for advanced research applications.

Synthesis: From Amino Acid to Acetylated Derivative

The synthesis of this compound is achieved through the N-acetylation of 4-nitrophenylalanine. The most direct and efficient method involves the reaction of the primary amine with acetic anhydride.

Principle of N-Acetylation

The core of the synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-nitrophenylalanine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. A subsequent elimination of an acetate ion as a leaving group, followed by deprotonation, yields the stable amide product, this compound. The reaction is typically performed in a weakly acidic or neutral aqueous environment to maintain the nucleophilicity of the amine while ensuring the stability of the starting material and product.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the comprehensive workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Materials:

-

L-4-Nitrophenylalanine

-

Acetic Anhydride

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Dissolution: In a 100 mL Erlenmeyer flask, suspend 2.10 g (10 mmol) of L-4-nitrophenylalanine in 25 mL of deionized water.

-

Acetylation: While stirring vigorously, add 1.5 mL (approx. 1.62 g, 15.9 mmol) of acetic anhydride to the suspension.

-

Reaction: Continue to stir the mixture at room temperature for 30-60 minutes. The suspension will gradually dissolve as the acetylated product forms a water-soluble carboxylate salt, before the final product begins to precipitate.

-

Crystallization: Cool the reaction flask in an ice bath for 30 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 10 mL portions of ice-cold deionized water to remove any unreacted starting materials and acetic acid.

-

Drying: Allow the crude product to air-dry on the filter paper. A preliminary yield can be recorded at this stage.

Purification by Recrystallization

Recrystallization is a critical step to remove impurities and obtain a highly pure product. The choice of solvent is paramount; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2] For this compound, a binary solvent system such as ethanol/water is often effective.[2][3]

Protocol:

-

Solvent Preparation: Prepare a suitable volume of the recrystallization solvent. A good starting point is a 50:50 (v/v) mixture of ethanol and water.

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of hot solvent mixture required to fully dissolve the solid. This should be done on a hot plate with gentle heating and stirring.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.[4]

-

Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Final Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

-

Drying: Dry the final product under vacuum to a constant weight. The melting point should be determined and compared to literature values as a preliminary check of purity.

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the identity and purity of the synthesized this compound. The workflow below illustrates the logical progression of analytical techniques.

Caption: Logical workflow for the characterization of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive technique used to assess the purity of the product and monitor the progress of the reaction. It operates on the principle of differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[5][6]

Protocol:

-

Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.[6]

-

Spotting: Dissolve small amounts of the starting material (4-nitrophenylalanine), the crude product, and the recrystallized product in a suitable solvent (e.g., methanol). Spot each solution onto the baseline.

-

Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 80:20:1 ethyl acetate:hexane:acetic acid). The solvent level must be below the baseline.[5]

-

Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front. Visualize the spots under UV light. The pure product should appear as a single spot with a distinct Retention Factor (Rf) value, different from the starting material. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule. The presence of characteristic absorption bands confirms the successful acetylation and the integrity of the overall structure.

Protocol: The spectrum can be obtained using an ATR-FTIR spectrometer by placing a small amount of the dry, solid sample directly on the crystal.[7]

Expected Data: The following table summarizes the key vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 | Confirms the presence of the carboxylic acid moiety. |

| N-H (Amide) | Stretching | 3250-3350 | Indicates the presence of the secondary amide. |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Confirms the carboxylic acid carbonyl. |

| C=O (Amide I) | Stretching | 1640-1680 | Confirms the amide carbonyl, a direct result of the acetylation. |

| N-O (Nitro Group) | Asymmetric Stretching | 1510-1560 | Characteristic strong absorption for the aromatic nitro group.[8] |

| N-O (Nitro Group) | Symmetric Stretching | 1345-1385 | Characteristic strong absorption for the aromatic nitro group.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, serving as the definitive method for structural confirmation.

Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

Expected ¹H NMR Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.9 | broad s | 1H | -COOH | Acidic proton, often broad and downfield.[8] |

| ~8.5 | d | 1H | -NH- | Amide proton, coupled to the α-proton. |

| ~8.2 | d | 2H | Aromatic (ortho to NO₂) | Protons deshielded by the electron-withdrawing nitro group. |

| ~7.5 | d | 2H | Aromatic (meta to NO₂) | Protons on the aromatic ring. |

| ~4.5 | m | 1H | α-CH | Methine proton adjacent to the carbonyl and amide groups. |

| ~3.1, ~3.0 | m (dd) | 2H | β-CH₂ | Diastereotopic methylene protons adjacent to the aromatic ring. |

| ~1.8 | s | 3H | -COCH₃ | Acetyl methyl protons, appearing as a sharp singlet. |

Expected ¹³C NMR Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | -COOH | Carboxylic acid carbonyl carbon. |

| ~170 | -NHC O- | Amide carbonyl carbon. |

| ~147 | Aromatic (C-NO₂) | Quaternary carbon attached to the nitro group, significantly downfield. |

| ~145 | Aromatic (C-CH₂) | Quaternary aromatic carbon attached to the side chain. |

| ~131 | Aromatic (CH) | Aromatic methine carbons ortho to the nitro group. |

| ~124 | Aromatic (CH) | Aromatic methine carbons meta to the nitro group. |

| ~55 | α-CH | Alpha-carbon, shifted downfield by adjacent N and C=O groups. |

| ~37 | β-CH₂ | Beta-carbon of the side chain. |

| ~23 | -COCH₃ | Acetyl methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Protocol: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile, which may be infused directly or analyzed via LC-MS.

Expected Data:

-

Molecular Formula: C₁₁H₁₂N₂O₅

-

Molecular Weight: 252.23 g/mol

-

Expected Ions (ESI):

-

Positive Mode: [M+H]⁺ = 253.08, [M+Na]⁺ = 275.06

-

Negative Mode: [M-H]⁻ = 251.07

-

The observation of these ions at their correct mass-to-charge ratio provides strong evidence for the successful synthesis of the target molecule.

Conclusion

This guide has detailed a robust and verifiable methodology for the . By adhering to these protocols and understanding the principles behind them, researchers can confidently produce this valuable compound with high purity. The systematic application of chromatographic and spectroscopic techniques is non-negotiable for validating the final product, ensuring its suitability for downstream applications in drug development and chemical biology.

References

- Electronic Supplementary Inform

- Synthesis of N-phenoxyacetyl-4-nitro-L-phenylalanine. PrepChem.com.

- N-Acetyl-L-phenylalanine.

- N-Acetyl-dl-phenylalanine p-nitrophenyl ester.

- Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug.

- Thin Layer Chromatography.

- Thin Layer Chrom

- ¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0246529).

- ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000512).

- N-ACETYL-D-PHENYLALANINE(10172-89-1) ¹H NMR spectrum. ChemicalBook.

- The IR spectrum of N-(p-nitrobenzoyl) -Lphenylalanine (IV).

- (-)-N-Acetylphenylalanine.

- Probing Local Environments with the Infrared Probe: l-4-Nitrophenylalanine. The Journal of Physical Chemistry B.

- Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine.

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Inform

- Thin Layer Chrom

- MS 2 spectra of the aged sample (left), N-(4-nitrophenyl)....

- Nitroanilne TLC. Scribd.

- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.

- NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- L-Phenylalanine, N-acetyl-. NIST WebBook.

- The ¹³C-NMR spectrum of N-(p-nitrobenzoyl) -Lphenylalanine (IV).

- N-Acetyl-L-phenylalanine - Optional[FTIR] - Spectrum. SpectraBase.

- Mass spectrum of N-(pnitrobenzoyl )-L-phenylalanine (IV).

- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.

- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.

- Studies on the crystal structure and characterization of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea.

- Study on the synthesis of L-4-nitrophenylalanine.

- Recrystallization method of L-phenylalanine crude product.

- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.

- p-nitrophenyl N-acetyl-beta-D-glucosaminide.

- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide. G-Biosciences.

- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)

- Minimalistic ice recrystallisation inhibitors based on phenylalanine.

- How to get consistently large crystals during recrystallization?.

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. iitg.ac.in [iitg.ac.in]

- 7. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-acetyl-4-nitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-4-nitrophenylalanine is a synthetically modified amino acid derived from the essential amino acid L-phenylalanine. The incorporation of a nitro group onto the phenyl ring and an acetyl group on the alpha-amino nitrogen imparts unique chemical and spectroscopic properties, making it a valuable tool in biochemical research and drug development. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, synthesis, and applications, with a focus on its utility as a building block for custom peptides and in the development of novel enzymatic assays. Detailed, field-tested protocols for its synthesis and use in a modern fluorescence-based enzyme assay are provided to enable immediate application in the laboratory.

Introduction: The Rationale for Amino Acid Modification

In the fields of chemical biology and drug discovery, the 20 proteinogenic amino acids often provide an insufficient chemical palette to probe or modulate complex biological processes. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful approach to expand their functional capabilities.[] this compound is one such UAA, engineered with two key modifications of L-phenylalanine:

-

N-terminal Acetylation: The addition of an acetyl group to the N-terminus is one of the most common protein modifications in nature.[2] This modification can play a critical role in regulating protein stability, folding, and interactions.[3] In a laboratory context, N-acetylation can also serve to block the N-terminus from further reaction or to mimic the natural state of a protein.

-

Aromatic Nitration: The introduction of a nitro group (—NO₂) onto the phenyl ring at the para (4) position dramatically alters the electronic properties of the side chain. This electron-withdrawing group serves as a useful spectroscopic probe and can be used as a Förster Resonance Energy Transfer (FRET) quencher in peptide-based biosensors.[4]

This guide focuses specifically on N-acetyl-4-nitro-L-phenylalanine, a compound where these modifications are combined, creating a versatile tool for advanced biochemical and pharmaceutical research.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its accurate handling, dosage, and application in experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid | [5] |

| Synonyms | N-Acetyl-4-nitro-L-phenylalanine, Ac-L-Phe(4-NO2)-OH | [6] |

| CAS Number | 62561-97-1 | [6][7] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [7] |

| Molecular Weight | 252.23 g/mol | Inferred |

| Physical Form | Powder/Solid | |

| Melting Point | 236-237 °C (decomposes) for 4-Nitro-DL-phenylalanine | |

| Storage | Sealed, dry, room temperature | [7] |

Note: Some properties like melting point are reported for the parent compound, 4-nitrophenylalanine, and are expected to be similar for the N-acetylated derivative.

Spectroscopic Profile: Identifying and Quantifying the Molecule

Spectroscopy is central to the utility of this compound, providing the means for its identification, structural confirmation, and quantification.

3.1 UV-Visible Spectroscopy

The dominant feature in the UV-Vis spectrum is the absorbance by the 4-nitrophenyl group. Nitroaromatic compounds are known chromophores. 4-nitrophenol, a related compound, exhibits a primary absorbance peak around 310-320 nm, which shifts to ~400 nm upon deprotonation in basic conditions.[8][9] Similarly, this compound is expected to have a strong absorbance maximum in the UV range, which is critical for its direct quantification in solution using the Beer-Lambert law.

3.2 Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint, confirming the presence of key functional groups. For this compound, the following characteristic absorption bands are expected:

-

Amide Group: Strong absorptions around 1650 cm⁻¹ (Amide I, C=O stretch) and 1550 cm⁻¹ (Amide II, N-H bend). The free N-acetyl-L-phenylalanine ligand shows sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹.[10]

-

Carboxylic Acid: A broad O-H stretch from ~3300-2500 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

-

Nitro Group: Strong symmetric and asymmetric stretching vibrations typically found at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.[11]

-

Aromatic Ring: C-H and C=C stretching vibrations characteristic of a para-substituted benzene ring.

The 4-nitrophenylalanine moiety has been effectively used as an IR probe to monitor conformational changes and local environments within peptides.[4]

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure. Based on the structure of N-acetyl-L-phenylalanine and 4-nitrophenylalanine, the following proton signals are predicted:[12][13][14]

-

Acetyl Protons (CH₃): A sharp singlet around 1.9-2.1 ppm.

-

β-Protons (CH₂): Two diastereotopic protons appearing as a multiplet (typically two doublets of doublets) between 2.8 and 3.4 ppm.

-

α-Proton (CH): A multiplet around 4.5-4.8 ppm.

-

Amide Proton (NH): A doublet around 8.0-8.5 ppm, depending on solvent and concentration.

-

Aromatic Protons: The para-substituted nitro-phenyl ring will give rise to a characteristic AA'BB' system, appearing as two distinct doublets between ~7.4 ppm and ~8.2 ppm.

Synthesis and Applications

4.1 Chemical Synthesis

This compound is typically prepared in a two-step synthetic sequence. This process is crucial for researchers who need to produce the compound in-house or require isotopically labeled variants.

The first step is the nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids, which directs the electrophilic substitution to the para position of the phenyl ring.[15] This reaction must be carefully controlled to minimize the formation of by-products.[15] The resulting L-4-nitrophenylalanine is then acetylated at the alpha-amino group, which can be achieved either through chemical methods using reagents like acetic anhydride or enzymatically using an N-terminal acetyltransferase (NAT).[16]

4.2 Applications in Research and Development

The unique properties of this compound make it a versatile tool:

-

Peptide Synthesis: It serves as a key building block in solid-phase or solution-phase peptide synthesis to introduce a non-canonical residue.

-

Enzyme Engineering: The incorporation of this UAA can be used to alter the substrate specificity or catalytic properties of enzymes.[17][18][19][20]

-

Biosensor Development: The nitro-aromatic side chain can act as a fluorescence quencher, making it valuable for designing FRET-based probes to study protein-protein interactions or enzyme activity in real-time.[4]

-

Probing Enzyme Activity: While not a chromogenic substrate itself, it is a product of enzymatic reactions. Its formation can be monitored to assay the activity of enzymes like N-terminal acetyltransferases, which are crucial in cell biology and are increasingly recognized as drug targets.[2][21][22]

Experimental Protocols

The following protocols provide practical, step-by-step guidance for the synthesis and application of this compound.

Protocol 1: Synthesis of L-4-Nitrophenylalanine (Step 1)

Causality: This protocol is based on the established method of electrophilic aromatic nitration. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperature to control the reaction rate and minimize side-product formation.[15]

Materials:

-

L-Phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice, Deionized Water

-

Beaker, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

Set up a beaker in an ice-salt bath on a magnetic stirrer.

-

Carefully add 20 mL of concentrated H₂SO₄ to the beaker and cool to 0°C.

-

Slowly add 10 g of L-phenylalanine to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 5°C.

-

Prepare a nitrating mixture by slowly adding 10 mL of concentrated HNO₃ to 10 mL of concentrated H₂SO₄ in a separate cooled flask.

-

Add the nitrating mixture dropwise to the phenylalanine solution over 1-2 hours, maintaining the reaction temperature at 0°C.[15]

-

After the addition is complete, let the reaction stir at 0°C for an additional 3 hours.[15]

-

Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice.

-

The product, L-4-nitrophenylalanine, will precipitate. Isolate the solid by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water and dry under vacuum. The product can be further purified by recrystallization.

Protocol 2: Enzymatic Synthesis & Assay of this compound

Causality: This protocol describes a modern, continuous fluorescence-based assay to measure the activity of an N-terminal acetyltransferase (NAT) that uses L-4-nitrophenylalanine as a substrate.[2][21][23] The assay does not measure this compound directly, but rather the production of the co-product, Coenzyme A (CoA-SH). A thiol-reactive fluorescent probe, such as ThioGlo4 or 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the free sulfhydryl group of CoA-SH to produce a fluorescent adduct. The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.[22][23]

Materials:

-

Purified N-terminal acetyltransferase (NAT) enzyme

-

L-4-nitrophenylalanine (substrate)

-

Acetyl Coenzyme A (Ac-CoA, co-substrate)

-

Thiol-reactive probe (e.g., ThioGlo4)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Stock Solutions:

-

Dissolve L-4-nitrophenylalanine in assay buffer to make a 10 mM stock.

-

Dissolve Ac-CoA in assay buffer to make a 10 mM stock.

-

Dissolve the fluorescent probe in DMSO as per the manufacturer's instructions.

-

-

Set up the Reaction: In each well of a 384-well plate, prepare the reaction mixture. The final concentrations will need to be optimized for the specific enzyme, but a typical starting point is:

-

50 µM L-4-nitrophenylalanine

-

50 µM Ac-CoA

-

15 µM ThioGlo4

-

Assay Buffer to bring the volume to 36 µL

-

-

Enzyme Incubation: Add a suitable concentration of the NAT enzyme (e.g., 0.1 µM final) to the mixture and incubate at 25°C for 10 minutes to allow the enzyme to equilibrate.[22]

-

Initiate the Reaction: To start the reaction, add 4 µL of the L-4-nitrophenylalanine solution to each well for a final volume of 40 µL.

-

Monitor Fluorescence: Immediately place the plate in a fluorescence microplate reader. Monitor the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at the appropriate excitation and emission wavelengths for the probe (e.g., Ex: 400 nm, Em: 465 nm for CoA-ThioGlo4 adduct).[23]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme's activity under the tested conditions.

Conclusion

This compound represents a strategically designed chemical tool that extends beyond the functional repertoire of natural amino acids. Its unique electronic and spectroscopic properties, conferred by the N-acetyl and 4-nitro groups, provide researchers and drug developers with a versatile building block for creating sophisticated peptides, probing enzyme mechanisms, and developing high-throughput screening assays. The detailed understanding of its physicochemical properties and the application of robust experimental protocols, as outlined in this guide, are essential for leveraging its full potential in advancing biochemical science and therapeutic innovation.

References

-

In vitro acetyltransferase activity assays for N-terminal acetyltransferases. PubMed. Available at: [Link]

-

Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. MDPI. Available at: [Link]

-

A fluorescent CPM-based in vitro acetylation assay: A tool for assessing N-terminal acetyltransferase activity and profiling compound activity. ScienceDirect. Available at: [Link]

-

Purification and activity assays of N-terminal acetyltransferase D. PMC. Available at: [Link]

-

Synthesis of N-phenoxyacetyl-4-nitro-L-phenylalanine. PrepChem.com. Available at: [Link]

-

N-Acetyl-dl-phenylalanine p-nitrophenyl ester. PubChem. Available at: [Link]

-

N-Acetyl-L-phenylalanine. PubChem. Available at: [Link]

-

Amino acid positions modified, modifying thiols, and screening... ResearchGate. Available at: [Link]

-

Extending enzyme molecular recognition with an expanded amino acid alphabet. PNAS. Available at: [Link]

-

Extending enzyme molecular recognition with an expanded amino acid alphabet. PNAS. Available at: [Link]

-

Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. ResearchGate. Available at: [Link]

-

Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Human Metabolome Database. Available at: [Link]

-

Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). NP-MRD. Available at: [Link]

-

Altering enzyme activities using chemical modification. White Rose eTheses Online. Available at: [Link]

-

4-Nitrophenylalanine. PubChem. Available at: [Link]

-

Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. PubMed Central. Available at: [Link]

-

N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). ResearchGate. Available at: [Link]

-

4-Nitro-3-phenyl-L-alanine. PubChem. Available at: [Link]

-

N-Acetyl-L-phenylalanine. SpectraBase. Available at: [Link]

-

The IR spectrum of N-(p-nitrobenzoyl) -Lphenylalanine (IV). ResearchGate. Available at: [Link]

-

4-nitrophenylalanine. Chemsrc. Available at: [Link]

-

UV–Vis absorption spectra of a 4-nitrophenol, b 4-Nitroaniline, c... ResearchGate. Available at: [Link]

-

UV–Vis absorption spectra of the reduction of 4-nitrophenol (4-NP) by (a) Ag NCs, (b) AC, and (c) Ag NCs/AC. International Journal of Minerals, Metallurgy and Materials. Available at: [Link]

-

Acetamide, N-(4-nitrophenyl)-. NIST WebBook. Available at: [Link]

-

UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20... ResearchGate. Available at: [Link]

-

Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. Available at: [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available at: [Link]

-

4-Nitroaniline. PubChem. Available at: [Link].gov/compound/4-Nitroaniline)

Sources

- 2. Redirecting [linkinghub.elsevier.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 62561-97-1| this compound| Ambeed [ambeed.com]

- 7. This compound - CAS:62561-97-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]

- 14. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. pnas.org [pnas.org]

- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 21. In vitro acetyltransferase activity assays for N-terminal acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of N-acetyl-4-nitrophenylalanine

Introduction

N-acetyl-4-nitrophenylalanine is a derivative of the essential amino acid phenylalanine, characterized by the presence of an N-acetyl group at the alpha-amino position and a nitro group at the para position of the phenyl ring. These modifications introduce unique electronic and structural features, making it a valuable molecule in various scientific domains, including as a chromogenic substrate for enzyme assays and as a building block in peptide synthesis. A thorough understanding of its spectroscopic properties is paramount for its application and for quality control in its synthesis and use. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound, offering insights into the interpretation of its spectral data.

Molecular Structure and Functional Groups

A clear comprehension of the molecular structure is the foundation for interpreting spectroscopic data. This compound comprises several key functional groups that give rise to characteristic signals in NMR and IR spectra.

Caption: Molecular structure of this compound with key functional groups.

I. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical environment of each proton dictates its chemical shift (δ), and interactions with neighboring protons result in signal splitting (coupling).

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts and multiplicities for the protons in this compound. These predictions are based on the analysis of similar structures and the known effects of substituents on aromatic rings.[1][2][3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Aromatic (H-2, H-6) | ~8.2 | Doublet | ~8-9 | Deshielded by the electron-withdrawing nitro group at the para position. |

| Aromatic (H-3, H-5) | ~7.5 | Doublet | ~8-9 | Less deshielded than ortho protons but still influenced by the nitro group. |

| α-CH | ~4.7 | Multiplet | Adjacent to the chiral center, amide, and carboxylic acid groups. | |

| β-CH₂ | ~3.2 | Multiplet | Diastereotopic protons coupled to the α-proton and each other. | |

| Acetyl CH₃ | ~2.0 | Singlet | N/A | Characteristic region for an N-acetyl group. |

| Amide NH | Variable | Singlet (broad) | N/A | Chemical shift is solvent and concentration dependent. |

| Carboxyl OH | Variable | Singlet (broad) | N/A | Chemical shift is highly dependent on solvent and concentration. |

Causality Behind Chemical Shifts

-

Aromatic Protons: The powerful electron-withdrawing nature of the nitro group (-NO₂) significantly deshields the protons on the phenyl ring.[1][2] This effect is most pronounced at the ortho (H-2, H-6) and para positions. Since the substituent is at the para position, the ortho protons experience the strongest deshielding. The protons at the meta positions (H-3, H-5) are also deshielded, but to a lesser extent.

-

α-Proton: The α-proton is attached to a carbon that is bonded to three electronegative groups: the amide nitrogen, the carboxylic acid carbonyl, and the phenyl ring. This environment leads to a downfield chemical shift.

-

β-Protons: The β-protons are diastereotopic due to the adjacent chiral center (α-carbon). This means they are chemically non-equivalent and will have different chemical shifts, appearing as a complex multiplet.

-

Acetyl Protons: The methyl protons of the N-acetyl group are in a relatively shielded environment and typically appear as a sharp singlet around 2.0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol ensures reproducible and high-quality data.

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).

-

Ensure complete dissolution. Gentle warming or sonication may be necessary.

Step 2: Instrument Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Perform a ¹H-¹H COSY experiment to establish proton-proton coupling relationships, confirming the assignments of the α- and β-protons and the aromatic protons.

Caption: Experimental workflow for NMR analysis.

II. ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Spectral Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxyl C=O | ~173 | Characteristic chemical shift for a carboxylic acid carbonyl. |

| Amide C=O | ~170 | Typical chemical shift for an amide carbonyl. |

| Aromatic C-4 (ipso) | ~147 | Attached to the electron-withdrawing nitro group. |

| Aromatic C-1 (ipso) | ~142 | Attached to the alkyl substituent. |

| Aromatic C-2, C-6 | ~130 | Influenced by the nitro group. |

| Aromatic C-3, C-5 | ~124 | Less affected by the nitro group compared to C-2 and C-6. |

| α-C | ~55 | Attached to the nitrogen and carboxylic acid groups. |

| β-C | ~37 | Aliphatic carbon. |

| Acetyl CH₃ | ~23 | Aliphatic carbon in the acetyl group. |

Rationale for ¹³C Chemical Shifts

-

Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and amide groups are highly deshielded due to the electronegativity of the attached oxygen atoms and appear at the downfield end of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the nitro group. The ipso-carbon (C-4) directly attached to the nitro group is strongly deshielded. The other aromatic carbons show shifts consistent with a para-substituted, electron-withdrawn ring.[1]

-

Aliphatic Carbons: The α- and β-carbons, as well as the acetyl methyl carbon, appear in the expected upfield region for sp³ hybridized carbons.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad |

| N-H (Amide) | Stretching | ~3300 | Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong |

| C=O (Amide I) | Stretching | ~1650 | Strong |

| N-O (Nitro) | Asymmetric Stretching | 1550-1475 | Strong |

| N-H (Amide II) | Bending | ~1550 | Strong |

| N-O (Nitro) | Symmetric Stretching | 1360-1290 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1300-1200 | Medium |

Interpretation of Key IR Absorptions

-

Nitro Group: The most characteristic feature in the IR spectrum of this compound will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[4][5][6][7] These typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

Carbonyl Groups: Two distinct, strong carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear at a higher wavenumber (around 1710 cm⁻¹) compared to the amide C=O stretch (Amide I band, around 1650 cm⁻¹).[8]

-

Amide Group: In addition to the Amide I band, a medium to strong N-H stretching band is expected around 3300 cm⁻¹, and an Amide II band (primarily N-H bending) will likely appear around 1550 cm⁻¹, potentially overlapping with the asymmetric nitro stretch.[9]

-

O-H and N-H Stretching Region: The O-H stretch of the carboxylic acid will be a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with the sharper N-H stretch.

Experimental Protocol for IR Spectroscopy

Step 1: Sample Preparation

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Step 2: Data Acquisition

-

Obtain a background spectrum of the empty spectrometer (or the clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for IR analysis.

Conclusion

The spectroscopic analysis of this compound by NMR and IR provides a comprehensive structural characterization of the molecule. ¹H and ¹³C NMR spectroscopy elucidate the connectivity of the carbon and hydrogen framework, with the chemical shifts being highly sensitive to the electronic effects of the N-acetyl and 4-nitro substituents. IR spectroscopy offers a rapid and effective method for identifying the key functional groups present in the molecule, particularly the characteristic strong absorptions of the nitro and carbonyl groups. Together, these techniques provide a robust analytical toolkit for researchers, scientists, and drug development professionals working with this important compound.

References

- Vertex AI Search. (n.d.). Nitro Groups.

- Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- Simeonov, M., & Koleva, B. (2018). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of Molecular Structure, 1171, 849-857.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26.

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(11), 1435-1443.

- University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of N-acetyl-4-nitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-4-nitrophenylalanine is a derivative of the aromatic amino acid phenylalanine, characterized by an N-terminal acetyl group and a nitro group at the para-position of the phenyl ring. Its unique structure makes it a subject of interest in biochemical research and a potential building block in synthetic chemistry. A thorough understanding of its solubility and stability is paramount for its effective use, from designing enzymatic assays to developing novel therapeutics. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for assessing its solubility and stability, and an analysis of its potential degradation pathways. The methodologies are grounded in established principles of pharmaceutical analysis to ensure robustness and reproducibility.

Introduction

The journey of a chemical entity from laboratory bench to practical application is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. For this compound, these parameters dictate its handling, storage, formulation, and ultimately, its utility. The presence of a carboxylic acid, an amide, and a nitroaromatic group bestows upon the molecule a complex chemical personality. This guide aims to deconstruct this complexity, offering both foundational knowledge and actionable experimental protocols. By understanding the causality behind its behavior in various environments, researchers can mitigate risks of degradation, ensure data integrity, and accelerate their research and development timelines. The principles and methods described herein are aligned with the rigorous standards expected in drug development, drawing from regulatory guidances on forced degradation and stability-indicating methods.[1][2][3]

Physicochemical Properties

The solubility and stability of a molecule are direct consequences of its intrinsic physicochemical properties. For this compound, the key determinants are its molecular weight, lipophilicity (logP), and the ionization constant (pKa) of its carboxylic acid group. The nitro group, being strongly electron-withdrawing, influences the aromatic ring's chemistry and the molecule's susceptibility to certain degradation pathways.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₅ | PubChem |

| Molecular Weight | 252.23 g/mol | PubChem |

| XLogP3 (Predicted) | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| pKa (Carboxylic Acid, Estimated) | ~3.5 - 4.0 | |

| Appearance | Solid |

Note: The pKa is an estimated value based on the structure of N-acetylphenylalanine and the electronic effects of the nitro group. Experimental determination is recommended for precise formulation development.

Solubility Profile

Solubility is a critical parameter that affects bioavailability, reaction kinetics, and the ability to prepare stock solutions for assays. The solubility of this compound is expected to be highly dependent on the pH of the medium due to its carboxylic acid moiety.

Aqueous Solubility & pH-Dependence

In aqueous media, the solubility is governed by the Henderson-Hasselbalch equation.

-

At pH << pKa: The molecule is predominantly in its neutral, protonated form (R-COOH), which typically has lower aqueous solubility.

-

At pH >> pKa: The molecule exists as its ionized carboxylate salt (R-COO⁻), which is significantly more water-soluble.

Therefore, solubility will be lowest in acidic conditions and will increase substantially as the pH rises above 4. When preparing aqueous solutions, using a buffer system with a pH of 7.0 or higher is advisable to ensure complete dissolution and prevent precipitation.

Solubility in Organic Solvents

Nitroaromatic compounds often exhibit good solubility in polar organic solvents.[5][6] Based on its structure, this compound is expected to be soluble in solvents such as:

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

Precise quantitative solubility data should be determined experimentally for specific applications.

Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvent or buffer system (e.g., pH 2.0, 7.4, and 9.0 buffers). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Caption: Experimental Workflow for a Forced Degradation Study.

Postulated Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated under forced degradation conditions.

-

Amide Hydrolysis: Under strong acidic or basic conditions, the N-acetyl amide bond is susceptible to hydrolysis. This reaction would yield 4-nitrophenylalanine and acetic acid. This is a common degradation route for N-acylated amino acids. [7]2. Nitro Group Reduction: While requiring specific reducing agents not typically in standard forced degradation, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is less likely under standard ICH conditions but is a known transformation for nitroaromatic compounds. [4]Photolytic conditions could also potentially induce reactions involving the nitro group. [8][9]

Caption: Postulated Degradation Pathways.

Analytical Considerations

A robust analytical method is essential for accurately quantifying this compound and its degradation products. Reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice.

HPLC-UV Method for Stability Indication

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides good retention and separation for this type of moderately polar analyte.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient allows for the separation of the parent compound from potentially more polar (hydrolyzed) or less polar degradation products.

-

Detection: The nitroaromatic chromophore provides strong UV absorbance, making detection straightforward. A wavelength of approximately 270-280 nm should provide high sensitivity.

-

Validation: The method must be validated for specificity by demonstrating baseline separation between the parent peak and all degradant peaks generated during the forced degradation study.

Recommendations for Handling and Storage

Based on the anticipated stability profile, the following recommendations are made:

-

Solid State: As a solid, the compound is expected to be relatively stable. It should be stored in a well-sealed container, protected from light, at refrigerated temperatures (2-8 °C) to minimize any potential long-term degradation.

-

In Solution: Stock solutions should be prepared fresh whenever possible. For short-term storage, solutions should be prepared in a neutral or slightly acidic buffer (pH 5-7), kept at 2-8 °C, and protected from light. Avoid highly alkaline conditions (pH > 9) to minimize the risk of amide hydrolysis.

References

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

PubChem. N-Acetyl-dl-phenylalanine p-nitrophenyl ester. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2016). Forced Degradation Studies. [Link]

-

National Center for Biotechnology Information. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

PubChem. N-Acetyl-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

ResearchGate. (2014). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

-

ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. [Link]

-

Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

-

National Center for Biotechnology Information. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC. [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Acetyl-4-Nitrophenylalanine: A Gateway to Advanced Protein Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering, enabling the introduction of novel chemical functionalities for advanced therapeutics and research tools. Among these, 4-nitrophenylalanine (pNO₂Phe) stands out as a particularly versatile ncAA. Its nitro group serves as a latent aniline, which, after a simple reduction, becomes a powerful nucleophile for stable, site-specific bioconjugation. This guide provides a comprehensive technical overview of the incorporation of pNO₂Phe and its subsequent chemical modification, with a focus on the robust hydrazino-Pictet-Spengler ligation. We offer detailed, field-tested protocols, explain the rationale behind experimental choices, and showcase applications in the development of next-generation biotherapeutics like Antibody-Drug Conjugates (ADCs).

Introduction: Beyond the Canonical 20 Amino Acids

The ability to move beyond the 20 canonical amino acids unlocks limitless possibilities for tailoring protein function. By genetically encoding ncAAs, we can install chemical handles that are orthogonal to the native protein chemistry, allowing for precise, site-specific modification.[1][2] This technology has become indispensable for creating homogenous antibody-drug conjugates (ADCs), developing novel biophysical probes, and assembling complex protein architectures.[3][4][5]

4-nitrophenylalanine (pNO₂Phe) is a phenylalanine analogue bearing a nitro group at the para position. The true power of this ncAA is realized in a two-step process:

-

Genetic Incorporation: pNO₂Phe is incorporated into a target protein at a specific site in response to a nonsense codon, typically the amber stop codon (TAG).

-

Chemical Transformation: The nitro group is reduced to an aniline (forming p-aminophenylalanine, pAF), which then serves as a unique chemical handle for subsequent bioconjugation reactions.[5]

This guide focuses on the practical implementation of this workflow, from plasmid design to the final, stably conjugated protein product.

The Genetic Incorporation Workflow via Amber Suppression

The site-specific incorporation of pNO₂Phe is achieved by co-opting the cellular translation machinery. This process relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that do not cross-react with the host cell's endogenous components.[6][7]

The key components are:

-

Engineered Gene of Interest (GOI): The codon for the amino acid at the desired modification site is mutated to an amber stop codon (TAG) using standard site-directed mutagenesis techniques.[8][9]

-

Orthogonal aaRS/tRNA Pair: A plasmid encoding a specifically evolved aaRS and its cognate tRNA (with a CUA anticodon) is co-expressed. This aaRS specifically recognizes and charges pNO₂Phe onto the orthogonal tRNA.

-

Supplemented Growth Media: The expression host (e.g., E. coli) is grown in media supplemented with pNO₂Phe, making it available for the engineered aaRS.

During translation, when the ribosome encounters the in-frame TAG codon, the charged orthogonal tRNACUA recognizes it and inserts pNO₂Phe, allowing protein synthesis to continue. This results in a full-length protein with pNO₂Phe at a single, defined position.

Experimental Protocols: From Gene to Conjugate

This section provides a detailed, two-part methodology for producing a site-specifically modified protein using pNO₂Phe.

Part A: Protein Expression and Purification

This protocol is optimized for expression in E. coli.

1. Site-Directed Mutagenesis:

- Objective: Introduce the TAG amber stop codon at the desired location in your protein's gene, which should be cloned into a suitable expression vector (e.g., pET series).

- Method: Use a commercial site-directed mutagenesis kit (e.g., QuikChange) following the manufacturer's instructions.[8][10]

- Primer Design: Design primers containing the TAG codon at the center. Ensure a melting temperature (Tm) of ≥78°C and terminate primers with a G or C nucleotide.

- Verification: Sequence the entire gene to confirm the successful introduction of the TAG codon and the absence of other mutations.

2. Transformation:

- Objective: Introduce the necessary plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Procedure: Co-transform the expression host with:

- Your expression plasmid containing the GOI-TAG mutant.

- The plasmid encoding the orthogonal pNO₂Phe-synthetase/tRNA pair (e.g., pEVOL-pCNF, which is often permissive for pNO₂Phe).[6]

- Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).

3. Protein Expression:

- Objective: Express the target protein containing pNO₂Phe.

- Protocol:

- Inoculate a 10 mL starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

- The next day, use the starter culture to inoculate 1 L of minimal media (e.g., M9) supplemented with antibiotics. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

- Add N-acetyl-4-nitrophenylalanine (or 4-nitrophenylalanine) to a final concentration of 1-2 mM.

- Induce protein expression by adding IPTG (or the appropriate inducer for your vector) to a final concentration of 250-500 µM.

- Reduce the temperature to 20-25°C and continue expression for 16-20 hours.

- Expert Insight: Using minimal media is critical. It reduces the competition from canonical aromatic amino acids, thereby increasing the incorporation efficiency of pNO₂Phe.

4. Purification and Verification:

- Harvest the cells by centrifugation.

- Purify the protein using standard chromatographic techniques (e.g., Ni-NTA for His-tagged proteins).

- Verification: Confirm the successful incorporation of pNO₂Phe and determine the protein's mass using ESI-MS. The observed mass should correspond to the theoretical mass of the protein with the pNO₂Phe substitution.

| Parameter | Recommended Condition | Rationale |

| Expression Host | E. coli BL21(DE3) | Robust, high-yield expression system. |

| Media | Minimal Media (e.g., M9) | Reduces competition from canonical amino acids. |

| pNO₂Phe Conc. | 1-2 mM | Ensures sufficient substrate for the orthogonal aaRS. |

| Induction Temp. | 20-25°C | Promotes proper protein folding and solubility. |

| Induction Time | 16-20 hours | Allows for sufficient accumulation of the target protein. |

Part B: Two-Step Bioconjugation

Once the pNO₂Phe-containing protein is purified, the nitro group is chemically converted into a conjugatable handle.

1. Reduction of Nitro Group to Aniline:

- Objective: Convert the inert nitro group of pNO₂Phe into a reactive aniline group (pAF).

- Protocol:

- Prepare the purified protein in a degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

- Prepare a fresh stock solution of sodium dithionite (Na₂S₂O₄) in the same degassed buffer.

- Add sodium dithionite to the protein solution to a final concentration of 50-100 mM.

- Incubate the reaction at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen).

- Remove excess dithionite using a desalting column (e.g., PD-10) equilibrated with the reaction buffer for the next step.

- Expert Insight: Sodium dithionite is highly oxygen-sensitive. Performing the reaction under anaerobic or anoxic conditions is crucial for efficiency. The completion of the reaction can be monitored by the disappearance of the pale yellow color associated with the p-nitrophenyl group.

2. Hydrazino-Pictet-Spengler (HIPS) Ligation:

- Objective: To conjugate an aldehyde-bearing payload (e.g., a drug, fluorophore) to the newly formed aniline side chain, creating a highly stable C-C bond.[11][12]

- Rationale: While other reactions with anilines are possible, the HIPS ligation is exceptionally robust, proceeds at near-neutral pH, and forms a hydrolytically stable product, which is a significant advantage over linkages like oximes or hydrazones.[13][14][15]

- Protocol:

- To the pAF-containing protein, add the HIPS ligation reagent (an N-alkylhydrazine-functionalized indole) and the aldehyde-tagged payload.

- Adjust the pH of the reaction to 6.0-6.5.

- Incubate at room temperature or 37°C for 4-16 hours.

- Monitor the reaction progress by LC-MS.

- Purify the final conjugate using size exclusion or ion-exchange chromatography to remove unreacted payload and reagents.

- Verification: Confirm the final conjugate mass by ESI-MS. The mass should correspond to the pAF-protein plus the ligated payload.

Applications in Drug Development and Research

The ability to precisely install a stable chemical handle onto a protein has profound implications, particularly in the development of biotherapeutics.

-

Homogeneous Antibody-Drug Conjugates (ADCs): Traditional ADCs are heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and conjugation sites.[3][16] This heterogeneity complicates manufacturing and can negatively impact pharmacokinetics and therapeutic index.[17] By incorporating pNO₂Phe at specific sites on an antibody, followed by reduction and ligation, completely homogeneous ADCs with a precise DAR (e.g., 2.0) can be synthesized.[3] This "medicinal chemistry-like" control over the final product is a major advance for the field.[3]

-

Biophysical Probes: The nitro group of pNO₂Phe itself can serve as a useful spectroscopic reporter to probe local protein environments and dynamics.[18][19] Furthermore, the aniline handle allows for the site-specific attachment of a wide array of probes, such as fluorophores for FRET studies or spin labels for EPR spectroscopy, without resorting to cysteine mutagenesis.[1][4][20]

-

Novel Protein Architectures: The pAF handle can be used to link different proteins together, creating bispecific antibodies, protein-nanoparticle conjugates, or enzyme-antibody fusions with defined orientation and stoichiometry.[5][21]

| Application Area | Example | Key Advantage |

| Oncology | Homogeneous Antibody-Drug Conjugates (ADCs) | Precise drug-to-antibody ratio (DAR), improved pharmacokinetics and therapeutic window.[3] |

| Biophysics | Site-specific fluorescent labeling of proteins | Probing protein conformational changes and dynamics with high precision.[4][22] |

| Materials Science | Protein-protein and protein-surface conjugation | Creation of novel biomaterials and biosensors with defined architecture.[5] |

Conclusion and Future Outlook

The use of this compound provides a robust and powerful platform for advanced protein engineering. The two-step modification process—highly efficient genetic incorporation followed by a clean and stable chemical ligation—gives researchers unparalleled control over protein structure and function. This methodology directly addresses the challenge of heterogeneity in bioconjugates, paving the way for the development of safer and more effective protein therapeutics. As the toolbox of orthogonal synthetase/tRNA pairs continues to expand, the principles outlined in this guide will be applicable to an even wider array of ncAAs, further pushing the boundaries of what is possible in drug development and fundamental biological research.

References

-

A Pictet-Spengler ligation for protein chemical modification. (2013). PubMed. Available at: [Link]

-

A Pictet-Spengler ligation for protein chemical modification. (2012). PNAS. Available at: [Link]

-

Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. (2013). ACS Publications. Available at: [Link]

-

The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. (2015). American Pharmaceutical Review. Available at: [Link]

-

Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. (2013). PubMed. Available at: [Link]

-

Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. (2015). PubMed. Available at: [Link]

-

Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. (2000). PNAS. Available at: [Link]

-

An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity. (2012). NIH. Available at: [Link]

-

Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. (2022). NIH. Available at: [Link]

-

Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2021). PubMed. Available at: [Link]

-

Stable amber suppression cell lines. (2016). The Elsässer Lab. Available at: [Link]

-

In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification. (2015). NIH. Available at: [Link]

-

Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (N/A). PUREfrex. Available at: [Link]

-

Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. (2019). ResearchGate. Available at: [Link]

-

Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. (2017). ResearchGate. Available at: [Link]

-

Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation. (2010). PubMed. Available at: [Link]

-

Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. (2013). NIH. Available at: [Link]

-

Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. (2015). NIH. Available at: [Link]

-

Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. (2023). Springer Link. Available at: [Link]

-

Antibody Modification of p-Aminophenylalanine-Containing Proteins. (2018). PubMed. Available at: [Link]

-

Selected Publications for Antibody-Drug Conjugates. (N/A). Creative Biolabs. Available at: [Link]

-

Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. (2018). NIH. Available at: [Link]

-

Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro- L -phenylalanine. (2013). ResearchGate. Available at: [Link]

-

Synthesis of precision antibody conjugates using proximity-induced chemistry. (2021). NIH. Available at: [Link]

-

Modulation of p -Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Rational Design of Fluorescence Probes of α-Helix Formation. (2010). ResearchGate. Available at: [Link]Helix_Formation)

Sources

- 1. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]

- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody Modification of p-Aminophenylalanine-Containing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Synthesis of precision antibody conjugates using proximity-induced chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selected Publications for Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-acetyl-4-nitrophenylalanine

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of N-acetyl-4-nitrophenylalanine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental insights to deliver a thorough understanding of this critical, non-canonical amino acid derivative. We will explore the nuanced interplay of steric and electronic effects governed by the N-acetyl and 4-nitro functional groups, which dictate the molecule's three-dimensional architecture and, consequently, its utility in peptide and protein engineering. This guide delves into spectroscopic characterization, computational modeling, and crystallographic analysis, offering both foundational knowledge and advanced protocols for the scientific community.

Introduction: The Significance of this compound in Modern Research

This compound, a derivative of the essential amino acid L-phenylalanine, serves as a pivotal building block in various biochemical and pharmaceutical applications. The introduction of an N-terminal acetyl group provides protection against enzymatic degradation by aminopeptidases, a crucial feature for enhancing the in vivo stability of peptide-based therapeutics. Concurrently, the para-nitro group on the phenyl ring acts as a powerful electron-withdrawing moiety. This functionalization not only modulates the electronic properties of the aromatic side chain but also introduces a unique spectroscopic handle for biophysical studies. Its applications span from serving as an intermediate in organic synthesis to its incorporation into peptides for studying protein structure and function.[1]

The conformational preferences of this compound are of paramount importance as they directly influence the secondary and tertiary structures of peptides into which it is incorporated. Understanding the rotational freedom around its key dihedral angles is essential for the rational design of peptidomimetics and other bioactive molecules. This guide will provide a detailed exploration of these structural features.

Molecular Structure and Key Functional Groups

The molecular structure of this compound is characterized by a chiral alpha-carbon, an N-acetylated amino group, a carboxylic acid, and a p-nitro-substituted benzyl side chain.

-

N-acetyl Group: The acetylation of the alpha-amino group removes its basicity and introduces a planar amide bond. This has significant conformational implications, as the planarity of the peptide bond restricts rotation and can influence the overall backbone conformation. The acetyl group can also participate in hydrogen bonding, further stabilizing specific conformations.

-

4-Nitro Group: The strongly electron-withdrawing nitro group significantly alters the electronic distribution of the phenyl ring, making it more electron-deficient. This can influence non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for molecular recognition and self-assembly processes.

-

Carboxylic Acid: The carboxylic acid moiety is the site for peptide bond formation and can engage in hydrogen bonding, both intramolecularly and intermolecularly.

-